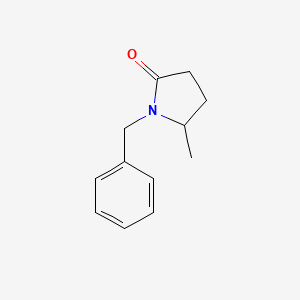

1-Benzyl-5-methylpyrrolidin-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzyl-5-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10-7-8-12(14)13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGLZRVVVADDTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)N1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 5 Methylpyrrolidin 2 One and Its Stereoisomers

Enantioselective and Diastereoselective Synthesis Routes

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of sophisticated synthetic strategies that allow for precise control over the stereochemistry of the target molecule.

Catalytic Asymmetric Transformations Utilizing Biomass-Derived Precursors

The use of renewable resources as starting materials is a cornerstone of green chemistry. Levulinic acid, a platform chemical readily derived from biomass, serves as a key precursor for the synthesis of 1-benzyl-5-methylpyrrolidin-2-one. mdpi.com

Biocatalysis offers a powerful and environmentally benign approach to asymmetric synthesis, often providing high enantioselectivity under mild reaction conditions. mdpi.comchimia.ch Engineered enzymes, such as amine dehydrogenases (AmDH), have been successfully employed for the stereoselective synthesis of chiral lactams. For instance, an engineered AmDH has been used in the reductive amination of levulinic acid with an amine donor to produce (S)-5-methylpyrrolidin-2-one with high enantiomeric excess (99% ee) and a notable space-time yield of 75.3 g/L/day, highlighting the potential for industrial-scale production. mdpi.com Another study demonstrated a one-pot, two-step biocatalytic process that achieved high conversion and enantioselectivity (>99% ee) for the synthesis of (S)-5-methylpyrrolidin-2-one. mdpi.com These methods underscore the potential of biocatalysis to provide scalable and efficient routes to enantiomerically pure pyrrolidinones.

Heterogeneous catalysis plays a crucial role in the sustainable synthesis of pyrrolidinones from biomass-derived levulinic acid. researchgate.net The reductive amination of levulinic acid with benzylamine (B48309) is a direct route to this compound. thieme-connect.comthieme-connect.com Various heterogeneous catalysts have been investigated to optimize this transformation.

One notable example involves the use of porous carbon-coated nickel catalysts supported on carbon nanotubes (CNFₓ@Ni@CNTs). thieme-connect.comthieme-connect.com These catalysts have demonstrated high activity and stability in the reductive amination of levulinic acid with benzylamine, affording this compound in up to 99% yield. thieme-connect.comthieme-connect.com The catalyst CNF₃₀@Ni@CNTs, in particular, exhibited remarkable reusability, maintaining its catalytic activity for up to twenty cycles. thieme-connect.comthieme-connect.com The high efficiency of these catalysts is attributed to their unique structure and the nature of the support material. thieme-connect.comthieme-connect.com

Supported platinum catalysts, such as Pt-MoOₓ/TiO₂, have also been shown to be highly effective for the reductive amination of levulinic acid under solvent-free conditions. researchgate.net This catalytic system is versatile, accommodating a wide range of amines and operating under mild conditions (3 bar H₂, 100°C), leading to high isolated yields of the corresponding pyrrolidinones. researchgate.net The reusability of the Pt-MoOₓ/TiO₂ catalyst further enhances its appeal for industrial applications. researchgate.net The mechanism is believed to involve an acid-base interaction between the catalyst's acid sites and the carboxylic acid group of levulinic acid. researchgate.net

| Catalyst | Support | Reductant | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

| CNF₃₀@Ni@CNTs | Carbon Nanotubes | H₂ | γ-valerolactone | 120 | 3 | 99 | thieme-connect.comthieme-connect.com |

| Pt-MoOₓ/TiO₂ | TiO₂ | H₂ | Solvent-free | 100 | 0.3 | High | researchgate.net |

| Ru/bisphosphine | - | H₂ | - | - | - | up to 89 | researchgate.net |

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are a classic and effective tool for inducing stereoselectivity in chemical reactions. researchgate.netnumberanalytics.com In the synthesis of chiral pyrrolidinones, chiral auxiliaries attached to the starting material guide the formation of the desired stereoisomer. researchgate.netacs.org For example, pseudoephedrine amides have been used as chiral auxiliaries in the stereocontrolled ring-opening of aziridines with enolates to generate γ-aminoamides, which can then be cyclized to form enantiopure pyrrolidin-2-ones. acs.org Evans-type chiral auxiliaries are also widely used to control stereochemistry in various transformations leading to chiral building blocks for natural product synthesis. researchgate.net

Mitsunobu Reaction Strategies for Stereoselective Functionalization

The Mitsunobu reaction is a powerful method for the stereospecific conversion of alcohols to a variety of functional groups, including amines, with inversion of configuration. niscpr.res.inorganic-chemistry.org This reaction has been effectively utilized in the synthesis of enantiomerically pure (S)-1-benzyl-5-((alkyl/aryl amino)methyl)pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol. niscpr.res.in The reaction proceeds by activating the hydroxyl group of the pyroglutaminol with a combination of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), followed by nucleophilic substitution with an amine. niscpr.res.innih.gov This strategy provides a straightforward and efficient route to these important chiral building blocks. niscpr.res.in

Novel Synthetic Approaches and Efficiency Enhancements

Continuous efforts are being made to develop more efficient and sustainable methods for the synthesis of this compound and its derivatives.

A one-pot synthesis of 1,5-substituted pyrrolidin-2-ones has been developed from donor-acceptor cyclopropanes and primary amines like anilines and benzylamines. nih.govnih.gov This method involves a Lewis acid-catalyzed ring-opening of the cyclopropane (B1198618) with the amine to form a γ-amino ester, which then undergoes in situ lactamization. nih.govnih.gov This approach offers a streamlined route to di- and trisubstituted pyrrolidin-2-ones. nih.govnih.gov

Alternative multi-stage syntheses have also been explored to improve yields and reduce the number of synthetic steps. One such method involves the reaction of itaconic acid with substituted benzylamines to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acids, which are then converted to the target 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives through a series of transformations. uran.ua

Mechanistic Investigations of Key Synthetic Transformations

The synthesis of this compound and its stereoisomers involves several key chemical transformations, the mechanisms of which have been the subject of detailed investigation to optimize reaction conditions and control stereoselectivity. Understanding these mechanisms is crucial for the rational design of efficient synthetic routes.

Reductive Cyclization

Reductive cyclization is a common strategy for the synthesis of pyrrolidinone rings. One approach involves the cobalt-catalyzed reductive coupling of nitriles and acrylamides. organic-chemistry.org The proposed mechanism for this transformation begins with the reduction of a Co(II) catalyst to a more reactive Co(I) species by a reducing agent like zinc. This Co(I) species then undergoes oxidative addition with an acrylamide (B121943) and a nitrile to form a cobaltaazacyclopentene intermediate. Subsequent protonation, hydrolysis, and keto-amide cyclization yield the pyrrolidinone product. organic-chemistry.org The presence of α-protons in the nitrile is essential for the cyclization to occur. organic-chemistry.org

Another method for reductive cyclization is the electroreductive cyclization of an imine with a terminal dihaloalkane. nih.govbeilstein-journals.org This process, which can be carried out in a flow microreactor, involves the initial one-electron reduction of the imine at the cathode to form a stable radical anion. nih.govbeilstein-journals.org This radical anion then acts as a nucleophile, attacking the terminal dihaloalkane to form a radical intermediate. A second one-electron reduction at the cathode generates an anion, which then undergoes intramolecular cyclization to afford the pyrrolidine (B122466) ring. nih.govbeilstein-journals.org This method offers a green and efficient alternative to traditional methods that often require harsh reagents. nih.gov

Samarium(II) iodide (SmI₂) is another reagent employed in reductive cyclization reactions to form pyrrolidine scaffolds from N-tethered cyclic imides. researchgate.net

Stereoselective Synthesis Mechanisms

The control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Various strategies have been developed to achieve high stereoselectivity.

Organocatalysis: Chiral pyrrolidine-based organocatalysts are widely used to induce asymmetry. mdpi.com For instance, in conjugate addition reactions, the structure of the amide side chain on the catalyst can significantly influence the relative stability of the E-enamine intermediates, thereby dictating the stereochemical outcome. mdpi.com Density Functional Theory (DFT) calculations have been instrumental in elucidating these subtle energetic differences. mdpi.com Similarly, in aldol (B89426) reactions, bifunctional organocatalysts can coordinate the aldehyde via hydrogen bonding, leading to the preferential formation of one stereoisomer. mdpi.com

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes are powerful tools for asymmetric synthesis. iosrjournals.org The design of chiral ligands plays a pivotal role in controlling the stereochemistry of reactions such as hydrogenation and carbon-carbon bond formation. iosrjournals.org For example, palladium-catalyzed allylic alkylation of racemic lactams using chiral ligands with C1 symmetry and non-equivalent donors can produce enantioenriched lactams with excellent enantioselectivity. bohrium.com Mechanistic studies, including X-ray crystallography and NMR spectroscopy, have been used to rationalize the observed stereochemical outcomes in Pd-catalyzed allylic alkylation using chiral P,N-ferrocenylpyrrolidine-containing ligands. thieme-connect.com

Substrate Control: The inherent chirality of the starting material can also direct the stereochemical course of a reaction. For instance, the synthesis of chiral 5-substituted-2-pyrrolidinones can be achieved starting from L-amino acids. nih.gov In the synthesis of (4S,5R)-N-benzyl-4-benzyloxy-5-(α-hydroxyalkyl)-2-pyrrolidinones, the stereochemistry of the final product is influenced by the starting (S)-N,O-dibenzylmalimide. academie-sciences.fr Computational studies have provided insights into the observed stereoselectivities, such as the exclusive formation of (E)-enamides due to the thermodynamic stability of the E-isomer. academie-sciences.fr

A summary of key mechanistic features in the synthesis of substituted pyrrolidinones is presented in the table below.

| Transformation | Catalyst/Reagent | Key Mechanistic Features | Stereochemical Control | References |

| Reductive Coupling | Co(dppe)I₂ / Zn | Formation of a cobaltaazacyclopentene intermediate. | Not specified | organic-chemistry.org |

| Electroreductive Cyclization | Cathode | Formation of a radical anion from an imine, followed by nucleophilic attack and cyclization. | Not specified | nih.govbeilstein-journals.org |

| Asymmetric Aldol Reaction | Chiral Prolinamide | Coordination of the aldehyde by two NH groups through H-bonding. | Proline stereocenter governs stereoselectivity. | mdpi.com |

| Asymmetric Allylic Alkylation | Pd / Chiral Ligand | Formation of a chiral palladium-allyl intermediate. | Chiral ligand induces enantioselectivity. | bohrium.comthieme-connect.com |

| Nitro-Mannich Reaction | Diorganozinc / Chiral Ligand | Conjugate addition followed by in situ nitro-Mannich reaction and spontaneous lactamization. | Generates three contiguous stereocenters in a highly diastereoselective manner. | ucl.ac.uk |

Computational Studies

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for gaining a deeper understanding of reaction mechanisms at the molecular level. chemrxiv.org DFT calculations can elucidate the structures of transition states and intermediates, providing insights into reaction pathways and the origins of stereoselectivity. mdpi.com For example, DFT studies have been used to explain the regioselective attack in cascade ring closures and the preferential reduction of a nitro group while other functional groups remain inert. chemrxiv.org In the context of organocatalysis, DFT calculations have revealed the crucial role of the catalyst's side chain in stabilizing specific enamine intermediates, thereby controlling the stereochemical outcome. mdpi.com Furthermore, computational models have been used to rationalize the exclusive formation of (E)-enamides in certain reactions by demonstrating the greater thermodynamic stability of the E-isomer compared to the Z-isomer. academie-sciences.fr

Reactivity Profiles and Derivatization Strategies of 1 Benzyl 5 Methylpyrrolidin 2 One

Functional Group Transformations at the Pyrrolidin-2-one Ring and Benzyl (B1604629) Moiety

The pyrrolidin-2-one ring and the attached benzyl group of 1-Benzyl-5-methylpyrrolidin-2-one are amenable to a variety of functional group transformations. The lactam function within the pyrrolidin-2-one ring can undergo reactions such as reduction, hydrolysis, and alkylation at the alpha-position to the carbonyl group. For instance, the carbonyl group can be reduced to a methylene (B1212753) group, or the lactam can be hydrolyzed to the corresponding amino acid.

The benzyl group, on the other hand, can be modified through aromatic substitution reactions or removed entirely by hydrogenolysis. For example, electrophilic aromatic substitution can introduce substituents onto the phenyl ring, thereby altering the electronic properties of the molecule. The N-benzyl group can be cleaved under various conditions, which is a useful strategy in the synthesis of N-unsubstituted pyrrolidines. A patent describes the preparation of this compound where 5-methylpyrrolidin-2-one (B85660) is treated with sodium hydride and then benzyl bromide to yield the final product. googleapis.com

The reactivity of the core structure allows for the synthesis of a diverse array of derivatives. For example, this compound can be used as a catalyst in reductive amination reactions. biosynth.com It can also be a precursor for creating other building blocks, such as 1-benzyl-5-(hydroxymethyl)pyrrolidin-2-one. ambeed.com

A detailed look at the reactivity of related compounds provides further insight. For instance, the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives has been explored, demonstrating the potential for modifications at the 4-position of the pyrrolidin-2-one ring. uran.ua

Stereoselective Derivatization to Access Chiral Analogs and Novel Scaffolds

The stereoselective derivatization of this compound is crucial for accessing chiral analogs and novel molecular scaffolds, which are of significant interest in medicinal chemistry and materials science. The chiral center at the 5-position of the pyrrolidin-2-one ring allows for the synthesis of enantiomerically pure compounds.

Methods for achieving stereoselectivity include the use of chiral catalysts, auxiliaries, and starting materials. For example, asymmetric synthesis can be employed to introduce new stereocenters or to selectively transform existing ones. Research has demonstrated the synthesis of enantiomerically pure (S)-5-((alkyl/aryl amino)methyl)pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol, highlighting the potential for creating chiral derivatives at the 5-position. niscpr.res.in

The development of stereoselective reactions is essential for producing compounds with specific biological activities. For instance, the synthesis of cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl) derivatives has been explored for potential neuroleptic activity. acs.org Furthermore, copper-catalyzed borylative cyclization strategies have been developed to synthesize γ-lactam scaffolds in a diastereoselective and enantioselective fashion, showcasing advanced methods for creating complex chiral structures. scholaris.ca

The exploration of stereoselective synthesis is ongoing, with new methods continually being developed to provide access to a wider range of chiral molecules derived from the this compound scaffold.

Exploration of this compound as a Versatile Synthetic Building Block

This compound has proven to be a valuable and versatile building block in organic synthesis. Its inherent structural features, including the lactam ring, the chiral center at the 5-position, and the benzyl group, provide multiple points for modification and elaboration. This versatility allows for its use in the construction of a wide range of more complex molecules. googleapis.comgoogle.comumich.edu

The reactivity of this compound makes it a suitable starting material for the synthesis of various complex polycyclic and heterocyclic systems. googleapis.com The pyrrolidin-2-one core can be incorporated into larger ring systems through annulation reactions or can serve as a scaffold upon which other rings are built.

For example, the lactam nitrogen and the alpha-carbon to the carbonyl are reactive sites for forming new carbon-carbon and carbon-heteroatom bonds. These reactions can lead to the formation of fused, bridged, or spirocyclic systems. The benzyl group can also participate in cyclization reactions or be modified to facilitate the construction of additional rings. A patent details the synthesis of imidazopyridine compounds, where this compound is a key intermediate. googleapis.com Another study describes the synthesis of 1-benzyl-5-hydroxy-5-methylpyrrolidin-2-one, which can be a precursor to further heterocyclic modifications. molaid.com

The ability to construct such complex molecular architectures is of significant importance in the development of new pharmaceuticals and functional materials.

The structural motifs present in this compound are found in a variety of natural products, making it a valuable precursor in their total synthesis. The chiral pyrrolidin-2-one core is a common feature in many alkaloids and other biologically active compounds.

By strategically modifying the functional groups of this compound, chemists can create advanced intermediates that can be efficiently converted into natural product targets. For example, the synthesis of enantiomerically pure (S)-5-((alkyl/aryl amino) methyl)pyrrolidin-2-ones from N-benzyl-5(S)-pyroglutaminol demonstrates the utility of this scaffold in preparing precursors for bioactive compounds. niscpr.res.in These precursors can then be used in the synthesis of natural products like dysibetaine. niscpr.res.in

Strategic modifications of the this compound scaffold can be employed to modulate its molecular recognition features. rsc.org Molecular recognition is a fundamental process in biology and chemistry, where molecules selectively bind to one another. By altering the shape, size, and electronic properties of this compound, it is possible to control its interactions with other molecules, such as proteins or nucleic acids.

For example, introducing specific functional groups or changing the stereochemistry of the molecule can enhance its binding affinity and selectivity for a particular biological target. These modifications can be guided by computational modeling and structure-activity relationship (SAR) studies. The goal is to design molecules with tailored recognition properties for applications in areas such as drug design and chemical sensing. The concept of molecular recognition features (MoRFs), which are disordered regions in proteins that become ordered upon binding, provides a framework for understanding how such modifications can influence biological activity. rsc.org

Computational and Theoretical Studies on 1 Benzyl 5 Methylpyrrolidin 2 One

Quantum Chemical Calculations for Conformational Analysis and Stereoisomer Stability

Quantum chemical calculations are fundamental in determining the three-dimensional structure and relative stability of different isomers and conformers of a molecule. For 1-Benzyl-5-methylpyrrolidin-2-one, which has a chiral center at the C5 position, these calculations can elucidate the energetic differences between its (R) and (S) stereoisomers.

Table 1: Representative Data from Conformational Analysis This table illustrates the type of data generated from quantum chemical calculations for conformational analysis. The values are hypothetical examples based on typical findings for pyrrolidinone derivatives.

| Stereoisomer/Conformer | Key Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Population (%) at 298K |

| (S)-Isomer, Conformer A | 15.2 | 0.00 | 75.1 |

| (S)-Isomer, Conformer B | -35.8 | 0.85 | 24.9 |

| (R)-Isomer, Conformer A | -15.2 | 0.00 | 75.1 |

| (R)-Isomer, Conformer B | 35.8 | 0.85 | 24.9 |

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the pathways of chemical reactions, including the identification of intermediates and high-energy transition states. mdpi.com For the synthesis of the 5-methylpyrrolidin-2-one (B85660) core, DFT calculations have been used to study the reductive amination of levulinic acid. conicet.gov.ar

One proposed mechanism involves the reaction of levulinic acid with an amine to form an intermediate amine, which then undergoes cyclization. conicet.gov.ar DFT calculations, using methods such as B3LYP-D3, can determine the Gibbs free energy for each step of the proposed mechanism, identifying the rate-limiting step. conicet.gov.ar Such studies are crucial for optimizing reaction conditions and understanding catalyst behavior. For example, DFT has been used to rationalize the role of catalysts in promoting site-, regio-, and stereoselectivity in various reactions. mdpi.com In the synthesis of related pyrrolidones, theoretical studies have revealed the importance of hydrogen bonds and solvent effects in controlling reaction outcomes. acs.orgnih.gov

Table 2: Example of DFT-Calculated Gibbs Free Energy for a Proposed Reaction Pathway Based on the study of levulinic acid reductive amination, this table exemplifies the energetic profiling of a reaction mechanism. conicet.gov.ar

| Reaction Step | Description | Calculated ΔG (kcal/mol) |

| Step 1 | Formation of imine intermediate | +12.5 |

| Step 2 | Hydrogenation to γ-aminovaleric acid | -5.8 |

| Step 3 (TS) | Transition state for cyclization | +25.3 |

| Step 4 | Formation of 5-methylpyrrolidin-2-one | -18.7 |

Molecular Orbital Theory and Electronic Structure Analysis (e.g., HOMO/LUMO)

Molecular Orbital (MO) theory describes the electronic structure of molecules and is key to understanding their reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.govemerginginvestigators.org A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more reactive. nih.gov In the context of pyrrolidone synthesis, DFT calculations of the HOMO and LUMO energies of reactants and intermediates have been used to understand the rate-limiting and cyclization steps. conicet.gov.ar Analysis of the frontier orbitals can reveal where electrophilic or nucleophilic attacks are most likely to occur on the this compound structure.

Table 3: Representative Frontier Orbital Energies This table shows typical data obtained from electronic structure analysis for reactants and intermediates in pyrrolidone synthesis. conicet.gov.ar

| Molecule/Intermediate | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Levulinic Acid | -7.2 | -0.8 | 6.4 |

| Benzylamine (B48309) | -5.9 | 1.1 | 7.0 |

| Intermediate Amine | -6.5 | 0.5 | 7.0 |

| This compound | -6.8 | 0.2 | 7.0 |

Predictive Modeling of Molecular Interactions for Structure-Based Design

Predictive modeling, particularly molecular docking, is a computational technique used to forecast how a molecule like this compound might bind to a biological target, such as a protein receptor. researchgate.net This is a cornerstone of structure-based drug design. These simulations place the ligand (the small molecule) into the binding site of a receptor and score the different poses based on their predicted binding affinity.

For derivatives of 1-benzylpyrrolidin-2-one, such as nebracetam (B40111), molecular docking has been used to predict binding to targets like acetylcholine (B1216132) receptors. uran.ua Similarly, docking studies on other pyrrolidinone analogs have been performed to understand their interaction with receptors, revealing key binding features such as hydrogen bonds and lipophilic interactions with specific amino acid residues in the active site. researchgate.net These predictive models are vital for identifying potential biological targets and for designing new analogs with improved potency and selectivity. acs.orgarabjchem.org

Table 4: Example of Predicted Molecular Interactions from a Docking Study This table illustrates the typical output from a molecular docking simulation, showing the interactions between a ligand and a hypothetical receptor active site.

| Ligand Moiety | Interacting Residue | Interaction Type | Distance (Å) |

| Carbonyl Oxygen | Arginine-164 | Hydrogen Bond | 2.8 |

| Benzyl (B1604629) Ring | Tyrosine-113 | π-π Stacking | 4.5 |

| Benzyl Ring | Leucine-110, Valine-251 | Hydrophobic | 3.9 - 4.8 |

| Pyrrolidinone Ring | Phenylalanine-255 | Hydrophobic | 4.2 |

Role in Advanced Organic Synthesis and Materials Science Research

Design and Application as a Chiral Auxiliary or Ligand Precursor in Catalysis

Chiral pyrrolidinone derivatives are fundamental in asymmetric synthesis, often serving as chiral building blocks or auxiliaries to control the stereochemical outcome of reactions. ambeed.com While extensive research exists for various substituted pyrrolidinones, the direct application of 1-benzyl-5-methylpyrrolidin-2-one as a chiral auxiliary or ligand precursor is an area of growing interest.

The core structure of this compound, featuring a stereocenter at the C5 position, makes it an attractive candidate for the synthesis of more complex chiral molecules. Research has highlighted the importance of chiral 5-substituted-2-pyrrolidones as precursors for bioactive compounds. researchgate.net The benzyl (B1604629) group on the nitrogen atom can influence the stereoselectivity of reactions at adjacent positions and can also be cleaved under various conditions to yield the free amine, providing a versatile handle for further functionalization.

Although direct examples of this compound in catalysis are not extensively documented in the reviewed literature, related structures have shown significant utility. For instance, derivatives of prolinol, which share the pyrrolidine (B122466) ring, are common precursors for chiral ligands in asymmetric catalysis. The synthesis of related compounds like cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl) benzamides for neuroleptic activity showcases the significance of the N-benzyl-pyrrolidine scaffold in medicinal chemistry. acs.org The development of synthetic routes to enantiomerically pure 5-methylpyrrolidin-2-one (B85660) derivatives from biomass-derived levulinic acid further underscores their value as chiral building blocks for pharmaceuticals and other high-value chemicals. mdpi.comresearchgate.net

Integration into Macrocyclic and Supramolecular Architectures

The incorporation of specific molecular fragments into larger macrocyclic and supramolecular structures is a key strategy in the design of new materials with tailored properties, such as molecular recognition, sensing, and catalysis. Supramolecular chemistry relies on non-covalent interactions to form organized assemblies. beilstein-journals.orgbohrium.com

Based on the available research, there is no extensive documentation directly detailing the integration of this compound itself into macrocyclic or supramolecular architectures. This remains an area with potential for future exploration.

Synthetic Methodologies for the Introduction of Stereogenic Centers

The development of synthetic methods to control the stereochemistry of the pyrrolidinone ring is crucial for its application in asymmetric synthesis. Several strategies have been developed for the synthesis of chiral this compound and related derivatives, often starting from readily available materials like levulinic acid.

One of the most prominent approaches involves the reductive amination of levulinic acid. The reaction of levulinic acid with benzylamine (B48309) can directly yield this compound. rsc.org To achieve enantioselectivity, asymmetric catalytic methods are employed. For instance, ruthenium-catalyzed direct asymmetric reductive amination of levulinic acid using chiral phosphine (B1218219) ligands has been shown to produce chiral 5-methylpyrrolidin-2-one with high enantiomeric excess. mdpi.com Biocatalytic approaches, using enzymes like transaminases, also provide an efficient route to enantiomerically pure (R)- or (S)-5-methylpyrrolidin-2-one from levulinic esters. mdpi.com

Another key strategy involves the stereocontrolled functionalization of a pre-existing pyrrolidinone ring. The use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, allows for the stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones through the ring-opening of aziridines with chiral enolates. acs.org The lithium enolate of 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid has also been used as a precursor in reactions to form more complex heterocyclic systems. researchgate.net Furthermore, a patent describes a process for preparing a derivative of this compound by reacting it with dimethyl carbonate in the presence of a strong base at low temperatures, indicating methods for further functionalization. google.com

These methodologies provide access to the different stereoisomers of this compound and its derivatives, which is essential for their evaluation and use in stereoselective applications.

Structure Activity Relationship Sar Studies in in Vitro Biochemical and Molecular Systems

Synthesis of Analogues for Systematic SAR Investigations

The foundation of any SAR study lies in the strategic synthesis of a library of analogues. For derivatives related to 1-benzyl-5-methylpyrrolidin-2-one, several synthetic strategies are employed to modify the core structure systematically. A common approach involves a multi-stage synthesis that allows for the introduction of various substituents on the benzyl (B1604629) ring. uran.ua For instance, the synthesis of 4-(aminomethyl)-1-R-benzylpyrrolidine-2-one analogues begins with the reaction of itaconic acid and substituted benzylamines to form 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid. uran.ua This intermediate then undergoes further reactions to yield the final target compounds, with modifications planned from the first stage by using appropriately substituted benzylamines as starting materials. uran.ua

Another versatile method for generating pyrrolidin-2-one analogues is through the reaction of donor-acceptor (DA) cyclopropanes with primary amines like anilines or benzylamines. nih.gov This strategy facilitates the introduction of desired substituents into the resulting γ-lactam products, providing a robust platform for creating a diverse set of molecules for SAR studies. nih.gov

Iterative parallel synthesis is also a powerful technique for rapidly generating libraries of analogues. nih.gov This approach, often employing methods like reductive amination sequences with polymer-supported reagents, allows for efficient exploration of different substituents. nih.gov For example, in the development of analogues for other bioactive scaffolds, this method has been used to explore the effects of modulating basicity and topology by using various functionalized piperidones and substituted benzyl halides. nih.gov Such high-throughput synthetic approaches are invaluable for building a comprehensive understanding of SAR.

Molecular Recognition and Binding Affinity Studies with Defined Biological Targets (In Vitro Enzyme/Receptor Assays)

Once synthesized, the analogues of this compound are subjected to in vitro assays to determine their binding affinity and activity at specific biological targets. The five-membered pyrrolidine (B122466) ring is a common scaffold in compounds targeting the central nervous system, and its derivatives have been investigated for their interaction with various receptors. uran.uanih.gov

For example, derivatives of 4-(aminomethyl)-1-benzylpyrrolidine-2-one, structurally related to the nootropic agent Nebracetam (B40111), have been evaluated for their interaction with acetylcholine (B1216132) receptors. uran.uaresearchgate.net Molecular docking studies are used to predict the binding of these compounds to both orthosteric and allosteric sites of muscarinic acetylcholine receptors (mAChR), suggesting a potential mechanism for their nootropic effects through cholinergic neurotransmission. researchgate.net The SAR of M1 allosteric agonists has been explored where even slight structural changes to the core molecule can significantly alter the degree of agonism, while maintaining selectivity for the target receptor. nih.gov

The table below summarizes the impact of substitutions on the benzyl moiety of a related series of compounds targeting M1 muscarinic receptors.

| Substitution on Benzyl Group | M1 Agonist Activity (EC50) | Notes |

| Unsubstituted | Active | Parent compound shows activity. |

| 3- or 4-position substituents | Lost (EC50 >20 μM) | Substituents in these positions are detrimental to agonist activity. nih.gov |

| 5-chloro (on benzimidazolinyl) | Maintained | Blocks a site of oxidative metabolism without losing activity. nih.gov |

Probing Stereochemical Influence on Molecular Interactions

The non-planar, three-dimensional nature of the pyrrolidine ring introduces stereocenters that can significantly influence biological activity. nih.govresearchgate.net The spatial orientation of substituents is critical for proper binding to enantioselective targets like proteins. researchgate.net Therefore, a key aspect of SAR studies is to investigate how different stereoisomers affect molecular interactions.

The stereogenicity of the carbons in the pyrrolidine ring allows for different conformations, often referred to as C-4-exo and -endo envelope conformers. researchgate.net The specific conformation adopted can be influenced by substituents. For instance, theoretical studies on 3-fluoropyrrolidines show that the presence of a fluorine atom can significantly impact the stereochemical behavior and conformational stability of the ring. beilstein-journals.org This highlights how specific substitutions can be used to lock the molecule into a biologically favorable conformation.

In molecular docking studies of nebracetam analogues, it was found that the R and S enantiomers can form stable, yet distinct, complexes with target receptors. researchgate.net These enantiomers exhibit characteristic binding modes, underscoring the importance of stereochemistry in the design of potent and selective agents. researchgate.net

Elucidation of Molecular Mechanisms of Action in In Vitro Assays

In vitro assays are crucial for elucidating the molecular mechanisms through which these compounds exert their effects. For analogues of this compound with nootropic potential, studies have focused on their role in cholinergic neurotransmission. uran.uaresearchgate.net Molecular docking simulations against acetylcholine receptors, such as muscarinic and nicotinic subtypes, help to identify key interactions and predict activity. researchgate.net

The results from these in silico studies indicate that modifications, particularly halogen substitutions on the phenyl fragment of the benzyl group, can influence how the molecules bind within the active sites of these receptors. researchgate.net These findings suggest that the observed nootropic activity is likely mediated through the modulation of these cholinergic targets. researchgate.net Similarly, in the development of M1 allosteric agonists, in vitro functional assays are used to quantify the potency (EC50) and efficacy of each analogue, directly linking structural changes to functional outcomes at the molecular level. nih.gov

Investigation of the Pyrrolidin-2-one Scaffold's Contribution to Molecular Bioactivity

The pyrrolidin-2-one moiety, a type of γ-lactam, is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds. uran.uaresearchgate.netfrontiersin.org Its prevalence is due to its favorable physicochemical properties and its ability to act as a rigid framework for orienting functional groups in three-dimensional space. nih.govresearchgate.net

The five-membered pyrrolidine ring is valued for its ability to explore pharmacophore space efficiently due to its sp3-hybridized carbons and non-planar structure. nih.govresearchgate.net This structural feature is a key contributor to the bioactivity of many drugs. nih.gov SAR studies often compare the activity of compounds containing the pyrrolidin-2-one scaffold to those with different core structures to confirm the contribution of this specific moiety. For example, in the development of TRPC5 inhibitors, reducing a six-membered piperidine (B6355638) ring to a five-membered pyrrolidine resulted in an equipotent compound, demonstrating that the pyrrolidine scaffold was well-tolerated and effective for maintaining activity at that particular target. nih.gov The consistent interest in synthesizing new molecules containing this pharmacophore underscores its importance in the development of psychoactive and neuroprotective agents. uran.ua

Future Research Directions and Unexplored Academic Avenues for 1 Benzyl 5 Methylpyrrolidin 2 One

The pyrrolidinone core, a key structural motif in many biologically active compounds, continues to be a focal point of significant research interest. Within this class, 1-Benzyl-5-methylpyrrolidin-2-one serves as a valuable scaffold and an object of study for developing novel therapeutic agents and chemical tools. As research methodologies advance, several promising avenues for future investigation are emerging, promising to unlock the full potential of this compound and its derivatives. These directions involve leveraging cutting-edge synthetic methods, advanced analytical techniques, powerful computational tools, and integration with chemical biology.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-Benzyl-5-methylpyrrolidin-2-one, and how can reaction yields be optimized?

- Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidinone core. Common methods include nucleophilic substitution at the carbonyl group, followed by alkylation or benzylation under controlled conditions. For example, microwave-assisted synthesis (reducing reaction time) or refluxing in polar aprotic solvents (e.g., DMF) with catalysts like potassium carbonate can improve yields . Purification via column chromatography or recrystallization ensures product integrity. Monitoring reaction progress with TLC or HPLC is critical .

Q. How do structural modifications (e.g., substituents) influence the physical and chemical properties of pyrrolidinone derivatives like this compound?

- Answer : Substituents such as benzyl or methyl groups significantly alter solubility, reactivity, and biological interactions. The benzyl group enhances lipophilicity, improving membrane permeability, while methyl groups can sterically hinder reaction sites. Hydrogen-bonding capabilities (e.g., from hydroxyl groups) increase solubility in polar solvents and affinity for biological targets . Systematic studies using substituent variation and computational modeling (e.g., DFT) can predict property changes .

Q. What analytical techniques are essential for characterizing this compound and confirming its purity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) resolves stereochemistry and confirms substitution patterns. Mass spectrometry (HRMS) validates molecular weight and fragmentation pathways. Melting point analysis and HPLC ensure purity, while X-ray crystallography provides absolute configuration for chiral centers .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the synthesis of this compound, and what are the implications of racemization?

- Answer : Chiral resolution techniques (e.g., chiral chromatography) or asymmetric synthesis using enantioselective catalysts (e.g., organocatalysts) preserve stereochemistry. Racemization risks arise during high-temperature reactions or acidic/basic conditions, which can disrupt biological activity. For instance, in pyrrolidinones, axial chirality near the carbonyl group requires careful solvent selection (e.g., non-polar solvents) and low-temperature protocols .

Q. What strategies resolve contradictions in biological activity data for pyrrolidinone derivatives with similar substituents?

- Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, cell lines) or substituent positioning. Comparative studies using isosteric replacements (e.g., replacing benzyl with phenyl groups) and molecular docking simulations can isolate structure-activity relationships. For example, benzyl groups may enhance binding to hydrophobic enzyme pockets, but meta-substitution vs. para-substitution alters spatial compatibility .

Q. How do reaction parameters (solvent, temperature, catalysts) influence the regioselectivity of this compound in nucleophilic addition reactions?

- Answer : Polar solvents (e.g., acetonitrile) stabilize transition states, favoring nucleophilic attack at the carbonyl carbon. Elevated temperatures accelerate kinetics but may promote side reactions (e.g., ring-opening). Catalysts like Lewis acids (e.g., BF₃·Et₂O) direct regioselectivity by coordinating to the carbonyl oxygen, as seen in analogous pyrrolidinone systems .

Q. What mechanistic insights explain the stability of this compound under oxidative or hydrolytic conditions?

- Answer : The electron-withdrawing carbonyl group reduces electron density at the α-carbon, making the compound less susceptible to hydrolysis. Benzyl groups provide steric protection against nucleophilic attack. Oxidation studies (e.g., using H₂O₂ or KMnO₄) reveal preferential degradation at the methyl group rather than the pyrrolidinone ring, as confirmed by LC-MS .

Methodological Considerations

Q. What computational tools are effective for predicting the biological targets of this compound?

- Answer : Molecular docking (AutoDock, Schrödinger Suite) and pharmacophore modeling (LigandScout) identify potential interactions with enzymes (e.g., kinases) or GPCRs. QSAR models trained on pyrrolidinone libraries correlate substituent properties (e.g., logP, molar refractivity) with activity profiles .

Q. How can synthetic byproducts be minimized during large-scale preparation of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.